6-(2-Phenylethenesulfonamido)hexanoic acid
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Overview
Description
6-(2-Phenylethenesulfonamido)hexanoic acid is an organic compound with the molecular formula C14H19NO4S It is characterized by the presence of a phenylethenesulfonamido group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenesulfonamido)hexanoic acid typically involves multi-step organic reactions. One common method is the reaction of hexanoic acid with phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethenesulfonamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
6-(2-Phenylethenesulfonamido)hexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Phenylethenesulfonamido)hexanoic acid involves its interaction with specific molecular targets. The phenylethenesulfonamido group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanoic acid: This compound has a similar hexanoic acid backbone but lacks the phenylethenesulfonamido group.
4-Phenylbutyric acid: Another similar compound with a shorter carbon chain and different functional groups.
Phenylacetic acid: This compound has a phenyl group attached to an acetic acid backbone.
Uniqueness
6-(2-Phenylethenesulfonamido)hexanoic acid is unique due to the presence of the phenylethenesulfonamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
6-(2-phenylethenylsulfonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-5-2-6-11-15-20(18,19)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12,15H,2,5-6,9,11H2,(H,16,17) |
InChI Key |
DOCOYOQDXZNCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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